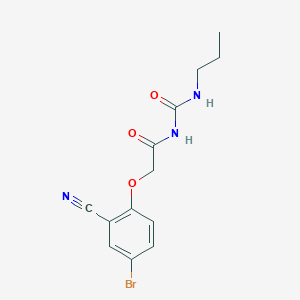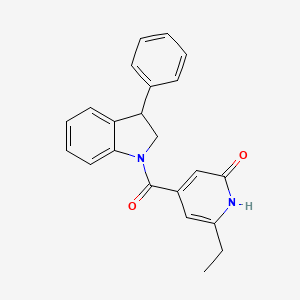![molecular formula C16H16ClN5O B6716454 3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B6716454.png)
3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzonitrile is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyrazole ring, piperazine moiety, and benzonitrile group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Attachment of the piperazine moiety: The pyrazole intermediate is then reacted with a piperazine derivative, often through nucleophilic substitution reactions.
Introduction of the benzonitrile group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets. The pyrazole ring and piperazine moiety are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzamide
- 3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzaldehyde
Uniqueness
The uniqueness of 3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of the benzonitrile group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-chloro-4-[4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c1-11-8-14(20-19-11)16(23)22-6-4-21(5-7-22)15-3-2-12(10-18)9-13(15)17/h2-3,8-9H,4-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIAXNUKJUJWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B6716386.png)

![Methyl 2-[(3-fluoro-4-methylphenyl)methylsulfonylamino]pyridine-4-carboxylate](/img/structure/B6716399.png)

![N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6716409.png)
![5-chloro-N-[1-(2-hydroxycyclohexyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6716411.png)
![Methyl 2-[(2-cyano-5-fluorophenyl)methyl-cyclopropylamino]acetate](/img/structure/B6716412.png)
![1-Cyclohexyl-5-[1-(3-methylphenyl)sulfonylethyl]tetrazole](/img/structure/B6716415.png)
![(2S)-1-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B6716422.png)
![5-[1-[1-(3,4-Dichlorophenyl)ethylsulfonyl]ethyl]-1-methyltetrazole](/img/structure/B6716436.png)
![N-[(5-carbamoyloxolan-2-yl)methyl]-2,3-dimethylpiperidine-1-carboxamide](/img/structure/B6716442.png)

![3-Chloro-4-[4-(2-pyridin-3-ylacetyl)piperazin-1-yl]benzonitrile](/img/structure/B6716451.png)
![6-bromo-2-[(E)-2-(2-methylpyrazol-3-yl)ethenyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6716461.png)
